2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide
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Overview
Description
2-Methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide is an intriguing compound in chemical research due to its complex structure and potential applications across various fields. It combines elements of benzamide, sulfonamide, triazolopyridazine, and azetidine frameworks, which contribute to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, chemists typically start with a benzamide derivative, introducing the sulfonamide and azetidine groups through a series of nucleophilic substitution and addition reactions. The triazolopyridazine moiety is often constructed via cyclization reactions involving hydrazine derivatives and aldehydes under acidic or basic conditions. The final methoxy substitution is achieved through methylation using agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial synthesis might involve optimized conditions to enhance yield and purity, such as:
High-pressure reactors for improved reaction rates.
Continuous flow processes to maintain steady-state conditions.
Use of catalysts to lower energy consumption and reaction times.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidative cleavage, forming aldehydes or acids.
Reduction: : The azetidine ring can be hydrogenated to form simpler amines.
Substitution: : The sulfonamide group can participate in nucleophilic substitutions with amines or alcohols.
Properties
IUPAC Name |
2-methoxy-5-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-11-20-21-16-6-7-17(22-25(11)16)24-9-12(10-24)23(2)30(27,28)13-4-5-15(29-3)14(8-13)18(19)26/h4-8,12H,9-10H2,1-3H3,(H2,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOQTZNDCVSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC(=C(C=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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